N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide
Description
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide is a synthetic organic compound that features a brominated aromatic ring and a thiophene sulfonyl group
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-12-11-14(19)6-9-16(12)20-18(22)13-4-7-15(8-5-13)21-26(23,24)17-3-2-10-25-17/h2-11,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSVXADJJVTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Sulfonylation: Attachment of the thiophene sulfonyl group.
Amidation: Formation of the benzamide structure.
Each step would require specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Using sulfonyl chlorides in the presence of a base.
Amidation: Using amines and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide: can be compared with other sulfonylamino benzamides or brominated aromatic compounds.
Thiophene derivatives: Compounds containing the thiophene ring.
Benzamide derivatives: Compounds containing the benzamide structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
